Cas no 2305151-94-2 (3-(2-Methoxyphenyl)cyclobutan-1-amine)
3-(2-Methoxyphenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-145812
- AKOS009826020
- 3-(2-methoxyphenyl)cyclobutan-1-amine
- (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine
- 1156295-65-6
- EN300-6751000
- 2305151-94-2
- 3-(2-Methoxyphenyl)cyclobutan-1-amine
-
- Inchi: 1S/C11H15NO/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8-9H,6-7,12H2,1H3
- InChI Key: KEDICAZZBORDJM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C1CC(C1)N
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 35.2Ų
3-(2-Methoxyphenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6751000-0.05g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 0.05g |
$864.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-0.1g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 0.1g |
$904.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-0.25g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 0.25g |
$946.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-0.5g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 0.5g |
$987.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-1.0g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 1g |
$1029.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-2.5g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 2.5g |
$2014.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-5.0g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 5g |
$2981.0 | 2023-05-30 | ||
| Enamine | EN300-6751000-10.0g |
(1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine |
2305151-94-2 | 10g |
$4421.0 | 2023-05-30 |
3-(2-Methoxyphenyl)cyclobutan-1-amine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(2-Methoxyphenyl)cyclobutan-1-amine
Introduction to 3-(2-Methoxyphenyl)cyclobutan-1-amine (CAS No: 2305151-94-2)
3-(2-Methoxyphenyl)cyclobutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2305151-94-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutane derivatives, featuring an amine functional group attached to a cyclobutane ring, which is further substituted with a 2-methoxyphenyl moiety. The unique structural configuration of this molecule makes it a promising candidate for further exploration in drug discovery and development.
The structure of 3-(2-Methoxyphenyl)cyclobutan-1-amine incorporates both aromatic and aliphatic components, which can contribute to its interaction with biological targets. The presence of the 2-methoxyphenyl group introduces a hydroxyl group in an electron-rich aromatic ring, potentially enhancing its solubility and metabolic stability. Additionally, the cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and selectivity when interacting with biological receptors.
In recent years, there has been growing interest in cyclobutane derivatives due to their potential pharmacological properties. These compounds have been studied for their roles in modulating various biological pathways, including enzyme inhibition and receptor binding. The amine group in 3-(2-Methoxyphenyl)cyclobutan-1-amine is particularly noteworthy, as it can serve as a hydrogen bond acceptor or donor, facilitating interactions with target proteins. This feature makes it a valuable scaffold for designing novel therapeutic agents.
Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine has been optimized to ensure high yield and purity, enabling rigorous biochemical and pharmacological evaluations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently.
The pharmacological potential of 3-(2-Methoxyphenyl)cyclobutan-1-amine has been explored in several preclinical studies. These investigations have focused on its interactions with enzymes and receptors relevant to neurological disorders, inflammatory conditions, and cancer. Preliminary findings suggest that this compound exhibits promising activity in modulating key signaling pathways associated with these diseases. For instance, its ability to interact with specific enzymes may lead to the development of novel inhibitors with therapeutic benefits.
One of the most compelling aspects of 3-(2-Methoxyphenyl)cyclobutan-1-amine is its structural flexibility, which allows for modifications at multiple sites. This versatility enables medicinal chemists to fine-tune its properties, such as solubility, bioavailability, and metabolic stability, through structural optimization. Such modifications are crucial for advancing a compound from an initial lead to a viable drug candidate.
The biological activity of this compound has been further investigated through computational modeling and experimental assays. Molecular docking studies have revealed that 3-(2-Methoxyphenyl)cyclobutan-1-amine can bind effectively to several protein targets, including those involved in neurotransmitter regulation and inflammatory responses. These findings provide a rational basis for designing more targeted therapies based on this scaffold.
In addition to its pharmacological relevance, 3-(2-Methoxyphenyl)cyclobutan-1-amine has also been studied for its chemical stability under various conditions. This stability is essential for ensuring the compound's integrity during storage, transportation, and formulation into drug products. Furthermore, its resistance to degradation under physiological conditions enhances its potential as a drug candidate.
The synthetic pathways used to produce 3-(2-Methoxyphenyl)cyclobutan-1-amine have been refined to minimize byproduct formation and maximize efficiency. Green chemistry principles have been incorporated into these processes, reducing environmental impact while maintaining high yields. Such sustainable approaches are increasingly important in modern pharmaceutical research.
Future research directions for 3-(2-Methoxyphenyl)cyclobutan-1-amine include exploring its potential in combination therapies and evaluating its long-term safety profile. Preclinical trials are planned to assess its efficacy and tolerability in animal models before moving into human clinical studies. These studies will provide critical data on its therapeutic potential and help guide further development efforts.
The impact of 3-(2-Methoxyphenyl)cyclobutan-1-amine on the pharmaceutical industry could be significant if it demonstrates robust efficacy and safety in clinical trials. Its unique structural features make it a versatile tool for drug discovery, offering opportunities for developing treatments against multiple diseases. As research continues, this compound may emerge as a key player in next-generation therapeutics.
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